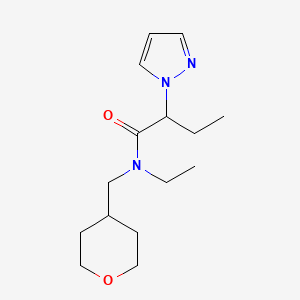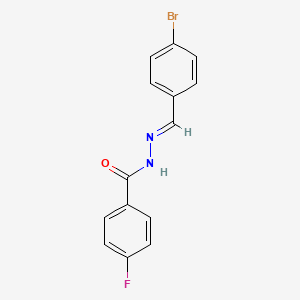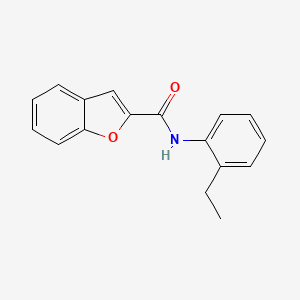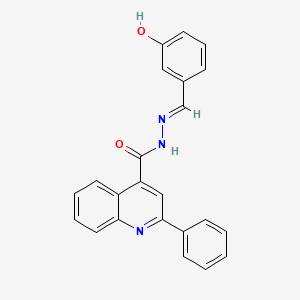![molecular formula C16H11F3N2S B5566491 2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine
説明
“2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine”, is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the conditions of the reaction . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .科学的研究の応用
Novel Ligands and Metal Complex Synthesis
- Synthesis of Bidentate Ligands: Researchers synthesized novel ligands by connecting an azaheterocycle with a thiazole subunit, creating compounds like 4-methoxy-5-phenyl-2-pyridine-2-yl-1,3-thiazole. These ligands were used for synthesizing novel heteroleptic cationic complexes, particularly Ru(bpy)2(L) types, demonstrating their potential in metal complex chemistry (Menzel et al., 2010).
Synthesis of Diverse Derivatives
- Synthesis of Arylazothiazoles, Pyridines, and Thieno[2,3-b]pyridines: A study involved synthesizing derivatives like 1-(2-(4,5-dihydro-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenylpyrazol-1-yl)-4-substituted-thiazol-5-yl)-2-phenyldiazene, showcasing the versatility of this class of compounds in creating diverse molecular structures (Abdelhamid et al., 2012).
Antiviral Activity
- Synthesis of Heterocyclic Compounds with Antiviral Activity: In a study, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was used as a starting material to synthesize various heterocyclic compounds. These compounds, including thiazole derivatives, exhibited potential antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
Antimicrobial Activity
- Development of Antimicrobial Agents: Research into 5-Arylazothiazole and other derivatives containing the thiazole moiety showed promise in developing new antimicrobial agents, highlighting the potential of these compounds in addressing various microbial infections (Abdelhamid et al., 2010).
Anticancer Potential
- Exploring Anticancer Agents: Novel pyridine-thiazole hybrid molecules were synthesized and found to exhibit high antiproliferative activity against a variety of cancer cell lines. This research suggests these compounds as prospective anticancer agents, providing a new direction in cancer therapy research (Ivasechko et al., 2022).
Additional Applications
- Molecular Docking and Cytotoxicity Studies: Further studies involved synthesizing pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, exploring their biological activities, including anticancer properties. Molecular docking studies provided insights into their potential binding modes and therapeutic applications (Abouzied et al., 2022).
- Electroluminescence in OLEDs: Another intriguing application is in the field of organic light-emitting devices (OLEDs). Pyrazol-pyridine ligands, including variations of the studied compound, were used in synthesizing iridium (III) complexes, demonstrating significant potential in enhancing OLED performance (Su et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-methyl-4-phenylpyridin-3-yl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c1-10-14(15-21-13(9-22-15)16(17,18)19)12(7-8-20-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUCKQHBPVVZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NC(=CS2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)


![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)
